molecular formula C13H13FNO4- B14032153 (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

Cat. No.: B14032153
M. Wt: 266.24 g/mol
InChI Key: JQGKTZMTJXSICS-WDEREUQCSA-M
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Description

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a fluorine atom and a phenylmethoxycarbonyl group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring, introduction of the fluorine atom, and attachment of the phenylmethoxycarbonyl group. One common method involves the use of palladium-catalyzed hydrogenation under positive pressure of hydrogen . The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylmethoxycarbonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13FNO4-

Molecular Weight

266.24 g/mol

IUPAC Name

(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/p-1/t10-,11+/m0/s1

InChI Key

JQGKTZMTJXSICS-WDEREUQCSA-M

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-]

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-]

Origin of Product

United States

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